tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate
Overview
Description
Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C11H18N4O3 and its molecular weight is 254.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has focused on synthesizing and exploring the reactivity of various [1,2,4]triazolo[4,3-a]pyrazine derivatives, including those with tert-butyl groups. These efforts involve developing novel synthetic routes and studying reactions with different compounds to generate a range of derivatives with potential biological or chemical utility. For example, innovative methods for synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines and studying the reactivity of specific derivatives under various conditions have been developed, providing a foundation for further exploration of these compounds in different scientific domains (Ivanov et al., 2017); (Mironovich & Shcherbinin, 2014).
Pharmacological Potential
While excluding direct applications in drug use and side effects, research includes exploring the pharmacological potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives. Studies have identified compounds within this class that show promise in various pharmacological models, laying the groundwork for future therapeutic development. Notably, research has identified potent and selective human A2A adenosine receptor antagonists among these derivatives, which possess protective efficacy in neuropathic pain, indicating a dual function as both antagonists and antioxidants (Falsini et al., 2019).
Antimicrobial and Antifungal Activity
Several studies have synthesized new derivatives and evaluated their antimicrobial and antifungal activities, discovering compounds with significant inhibitory effects against a range of bacterial and fungal strains. This research suggests the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents, with specific compounds showing superior activity against certain pathogens (Patil et al., 2021).
Anticancer Studies
The anticancer properties of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been investigated, demonstrating promising results against human colon cancer cell lines. These studies highlight the potential of these compounds in cancer therapy, particularly their ability to induce apoptosis via the mitochondrial pathway in cancer cells, thus offering a basis for further research into their therapeutic applications (Raveesha et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been found to inhibit the activity of c-met kinase , thereby disrupting the signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
Inhibition of c-met kinase can disrupt several signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell growth, survival, and migration .
Result of Action
Inhibition of c-met kinase can lead to decreased cell proliferation and increased apoptosis .
Biochemical Analysis
Biochemical Properties
Tert-Butyl 3-(hydroxymethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth, motility, and differentiation The interaction with c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant anti-tumor activity . It influences cell function by inhibiting cell proliferation, inducing apoptosis, and disrupting cell cycle progression. The compound also affects cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling events . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound may modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its inhibitory effects on c-Met kinase and its anti-tumor activity in cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-tumor activity, with higher doses leading to greater inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. The compound’s distribution within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with c-Met kinase and other target proteins . Additionally, the compound may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-4-5-15-8(6-14)12-13-9(15)7-16/h16H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGKZFVCCHAULD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2CO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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